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Crenolanib Treatment Protocol in AML

The table below summarizes the key elements of a treatment protocol from a recent phase II trial involving
adults with newly diagnosed FLT3-mutated AML [1]. This protocol integrates crenolanib with intensive

chemotherapy.

Protocol Component Details

Target Population Adults (=18 years) with newly diagnosed FLT3-mutated AML (including ITD
and TKD mutations) [1]

Recommended Dose 100 mg, administered orally three times daily (t.i.d.) [1]

Induction Cytarabine (100 mg/mz2 continuous infusion, Days 1-7) + an anthracycline

Chemotherapy (daunorubicin 60-90 mg/m?2 or idarubicin 12 mg/mz2, Days 1-3) - "7+3" regimen
[1]

Crenolanib Timing Start on Day 9 of induction; continue until 72 hours before the next cycle [1]

(vs. Chemo)

Consolidation High-dose cytarabine (1-3 g/m2 twice daily on Days 1, 3, 5) and/or allogeneic

Therapy stem cell transplant (ASCT) [1]
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Protocol Component Details

Maintenance Therapy  Continue crenolanib for up to 12 months after consolidation therapy or after
transplant [1]

Key Experimental Methodologies

For researchers designing studies around FLT3 inhibitors like crenolanib, several key methodologies are

critical.

e FLT3 Mutation Screening: At diagnosis and relapse, bone marrow or peripheral blood samples
should be screened for FLT3 mutations. This is typically done using DNA-based next-generation
sequencing (NGS) panels to detect internal tandem duplications (ITD) and tyrosine kinase domain
(TKD) point mutations (e.g., D835) [2]. This identifies patients eligible for crenolanib therapy.

¢ Response and Resistance Monitoring: Treatment response should be assessed using
standardized criteria for Complete Remission (CR), CR with incomplete hematologic recovery (CRi),
and overall survival (OS) [1]. Deeper response should be evaluated via Measurable Residual
Disease (MRD) testing by flow cytometry or PCR-based methods [1]. At relapse, repeat genetic
sequencing is essential to identify resistance mechanisms, such as the emergence of on-target
mutations (e.g., FLT3-F691L) or off-target mutations in pathways like RAS/MAPK [2].

¢ Pharmacokinetic and Drug Interaction Studies: /n vitro studies are vital to understand a drug's
properties. Research shows crenolanib is a substrate of the efflux pump ABCB1 (P-glycoprotein),
which can confer resistance and limit central nervous system penetration [3]. However, at
pharmacologically relevant concentrations, it does not inhibit ABCB1, ABCG2, or ABCC1, suggesting
it should not alter exposure to co-administered chemotherapy drugs that are substrates of these
transporters [3].

Mechanism of Action and Resistance

Crenolanib's efficacy and limitations are rooted in its molecular interactions.
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(This diagram illustrates crenolanib's mechanism as a Type I FLT3 inhibitor, targeting the active kinase

conformation to block signaling and promote apoptosis in leukemic cells.)

A primary mechanism of resistance to crenolanib is the emergence of specific point mutations in the FLT3
gene. The F691L gatekeeper mutation is a key on-target change that makes FLT3 resistant to crenolanib [4]
[2]. Furthermore, resistance can arise through off-target activation of parallel signaling pathways, such as
mutations in RAS/MAPK pathway genes (NRAS, KRAS, PTPN11) [2]. The expression of drug efflux

pumps like ABCB1 also confers resistance by reducing intracellular crenolanib concentrations [3].

Clinical Efficacy and Safety Data

The following table summarizes efficacy and safety outcomes from the phase II trial of crenolanib with

intensive chemotherapy in newly diagnosed FLT3-mutated AML [1].
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Outcome Measure Result
Overall Response Rate (ORR) 86%
Complete Remission (CR) 77%
CR with Incomplete Count Recovery 9%

(CRi)

MRD-negative CR/ICRi Rate

Median Event-Free Survival (EFS)

Median Overall Survival (OS)

Estimated 3-Year OS (<60 years)

Common Adverse Events

89% (in patients <60 years)

44.7 months

Not reached after 45-month follow-up
71.4%

Diarrhea, nausea, febrile neutropenia, vomiting, peripheral
edema [1] [5]

In the relapsed/refractory setting, a phase II study showed an Overall Response Rate (ORR) of 47% in

heavily pretreated patients, with a median OS that was significantly longer in patients who were naive to

prior FLT3 inhibitors (55 weeks vs. 13 weeks) [4].

Application Notes for Drug Development Professionals

¢ Positioning and Sequencing: Crenolanib is a potent type | inhibitor active against both FLT3-ITD
and TKD mutations, which may offer an advantage over type Il inhibitors like quizartinib in TKD-
mutated AML [5]. Its distinct toxicity profile, notably the absence of QTc prolongation, is also a

consideration for patient selection [5].

e Overcoming Resistance: Combination therapies are a key strategy to overcome resistance. A phase
IIl randomized trial (NCT03250338) is ongoing, comparing salvage chemotherapy with or without
crenolanib in relapsed/refractory FLT3-mutant AML [4].

e Considerations for Relapsed/Refractory AML: The available data suggests that the efficacy of
crenolanib is better in FLT3 inhibitor-naive patients [4]. The thrice-daily dosing regimen may present

a challenge for adherence, particularly in older patients with comorbidities who are on multiple

medications [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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